N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-benzyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15-7-9-17(10-8-15)29(26,27)23-11-12-28-18(23)14-22-20(25)19(24)21-13-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBITFYXXQMORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of Oxazolidinone Intermediate: The initial step involves the preparation of the oxazolidinone intermediate through the reaction of an amino alcohol with a suitable carbonyl compound under acidic or basic conditions.
Tosylation: The oxazolidinone intermediate is then tosylated using tosyl chloride in the presence of a base such as pyridine or triethylamine to protect the hydroxyl group.
Oxalamide Formation: The final step involves the coupling of the tosyl-protected oxazolidinone with benzylamine and oxalyl chloride under anhydrous conditions to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The oxalamide moiety can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Various substituted oxalamides.
Reduction: Amines or alcohols.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The oxazolidinone moiety is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antibacterial agent. Additionally, the compound’s ability to form stable complexes with metal ions suggests its use in catalysis and material science.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Oxalamide Compounds
Table 1: Key Properties of N1-Benzyl-N2-((3-Tosyloxazolidin-2-yl)methyl)oxalamide and Related Compounds
Structural Divergences
- Electron-Withdrawing Effects : The tosyl group (–SO2C6H4CH3) may enhance electrophilicity at the oxalamide carbonyls, contrasting with electron-donating substituents (e.g., 4-methoxyphenyl in ).
- Hydrogen Bonding : The oxalamide core in all compounds forms N–H···O=C bonds, but the target’s tosyl group could participate in additional sulfonamide-mediated H-bonding, a feature absent in analogs like S336 .
Functional and Application-Based Contrasts
- Materials Science : Unlike OXA1, which accelerates polymer crystallization , the target’s bulky substituents may hinder nucleation efficiency unless phase-separation dynamics are optimized .
Biological Activity
N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique structural features, including a benzyl group, a tosyl-protected oxazolidin ring, and an oxalamide moiety. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 341.42 g/mol
- CAS Number : 872862-58-3
Structural Features
| Feature | Description |
|---|---|
| Benzyl Group | Contributes to lipophilicity and binding affinity. |
| Tosyl Group | Protects the oxazolidin ring during synthesis. |
| Oxalamide Moiety | Imparts biological activity through interactions with biological targets. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, influencing various biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest potential interactions with protein kinases and other enzymes involved in cellular signaling pathways.
Research Findings
Recent studies have focused on the compound's pharmacological properties, revealing promising results in several areas:
- Antimicrobial Activity : Initial assays indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro studies have shown that this compound may inhibit the proliferation of cancer cells by inducing apoptosis.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in cellular models.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting strong antimicrobial activity.
-
Cancer Cell Proliferation Inhibition :
- Research involving human breast cancer cell lines (MCF-7) showed that treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours.
- Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.
-
Inflammatory Response Modulation :
- In a murine model of inflammation, administration of this compound significantly reduced levels of TNF-alpha and IL-6, key inflammatory cytokines.
Comparison with Similar Compounds
This compound shares structural similarities with several other compounds, which may exhibit comparable biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-benzyl-N2-(thiophen-3-ylmethyl)oxalamide | Contains thiophene ring | Known for enhanced biological activity |
| N1-(2-chlorobenzyl)-N2-(3-tosyloxazolidin-2-yl)methyl oxalamide | Chlorobenzyl substitution | Potentially different pharmacokinetic properties |
| N1-(4-methylbenzoyl)-N2-(tosyloxycarbonyl)-glycine | Benzoyl group | Investigated for anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
